

Application Notes and Protocols for MitoSOX Red Staining in Cultured Cells

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Compound of Interest		
Compound Name:	ROS-generating agent 1	
Cat. No.:	B10861369	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial reactive oxygen species (ROS), particularly superoxide (O2•−), are implicated in a wide range of cellular processes, from signaling to pathophysiology.[1][2] Their accurate detection is crucial for understanding cellular health and disease. MitoSOX[™] Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1] This cell-permeant reagent selectively targets mitochondria, where it is oxidized by superoxide to produce a red fluorescent signal, providing a valuable tool for investigating mitochondrial oxidative stress.[3]

Principle of the Assay

MitoSOX[™] Red is a derivative of dihydroethidium that contains a triphenylphosphonium cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[2][4] Once localized in the mitochondria, MitoSOX[™] Red is specifically oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS).[1][3] The oxidized probe then intercalates with mitochondrial nucleic acids, leading to a significant enhancement of its fluorescence, which can be detected by fluorescence microscopy or flow cytometry.[3] The excitation and emission maxima for the oxidized probe are approximately 510 nm and 580 nm, respectively.[3][5]

Data Presentation



Methodological & Application

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The following table summarizes key quantitative parameters for the MitoSOX Red staining protocol, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental setup.



Parameter	Recommended Range	Notes
MitoSOX Red Stock Solution	5 mM in DMSO	Prepare fresh and protect from light. Can be stored at -20°C for short periods, but fresh preparation is recommended to avoid auto-oxidation.[6]
Working Concentration	0.5 - 5 μΜ	The optimal concentration should be determined empirically for each cell type. Higher concentrations (>5 µM) can lead to artifacts and cytotoxicity.[7][8]
Incubation Time	10 - 30 minutes	Longer incubation times can result in non-specific staining and redistribution of the dye to the nucleus.
Incubation Temperature	37°C	Maintain physiological conditions during staining.[9]
Excitation Wavelength	~510 nm	For specific detection of the superoxide-dependent oxidation product, excitation at ~400 nm can be used to distinguish it from other oxidation products.[2][4]
Emission Wavelength	~580 nm	
Positive Controls	Antimycin A, Rotenone, MitoPQ	These compounds are known to induce mitochondrial superoxide production.[2][11] [12]
Negative Controls	SOD mimetics (e.g., FeTCPP, MnTBAP), DETA NONOate	These agents can be used to confirm the specificity of the signal for superoxide.[2][12]



Experimental Protocols Reagent Preparation

- MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red reagent in 13 µL of high-quality, anhydrous DMSO.[13][5] Mix well by vortexing. This stock solution should be used fresh, but can be stored at -20°C for a very limited time, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5]
- MitoSOX Red Working Solution (0.5 5 μM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium.[13][12] The final concentration should be optimized for your specific cell type and experimental conditions. A starting concentration of 5 μM is commonly recommended, but lower concentrations may be optimal.[7][9]

Staining Protocol for Adherent Cells

- Cell Seeding: Seed adherent cells on sterile glass coverslips or in multi-well plates and culture until they reach the desired confluency.
- Cell Washing: Carefully aspirate the culture medium and wash the cells once with prewarmed HBSS or PBS.
- Staining: Add the freshly prepared MitoSOX Red working solution to the cells, ensuring the entire surface is covered (e.g., 100 μL for a 96-well plate or 1-2 mL for a 35 mm dish).[13]
 [12]
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 10-30 minutes, protected from light.[12] The optimal incubation time should be determined empirically.
- Washing: Gently wash the cells three times with pre-warmed HBSS or PBS to remove any unbound probe.[10][12]
- Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~510/580 nm). Alternatively, cells can be prepared for flow cytometry analysis.

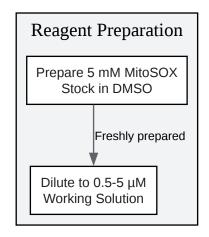


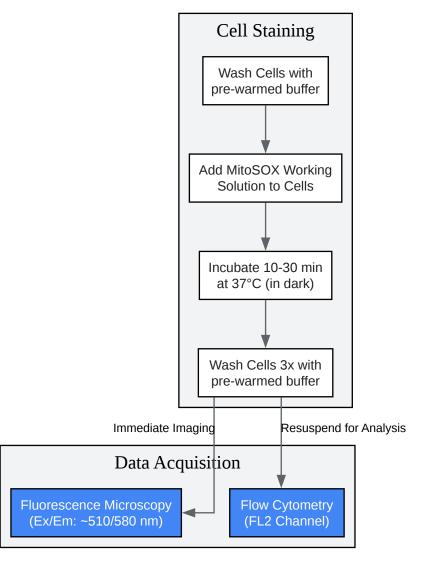
Staining Protocol for Suspension Cells

- Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 400 x g) for 3-5 minutes at 4°C.[5]
- Cell Washing: Discard the supernatant and wash the cell pellet twice with pre-warmed PBS.
 [5]
- Cell Resuspension: Resuspend the cells in the pre-warmed staining buffer at a recommended density of approximately 1x10^6 cells/mL.[5]
- Staining: Add the MitoSOX Red working solution to the cell suspension.
- Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.[5]
- Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C, discard the supernatant, and wash the pellet twice with pre-warmed PBS.[5]
- Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or for imaging on a microscope slide.[5]

Mandatory Visualization



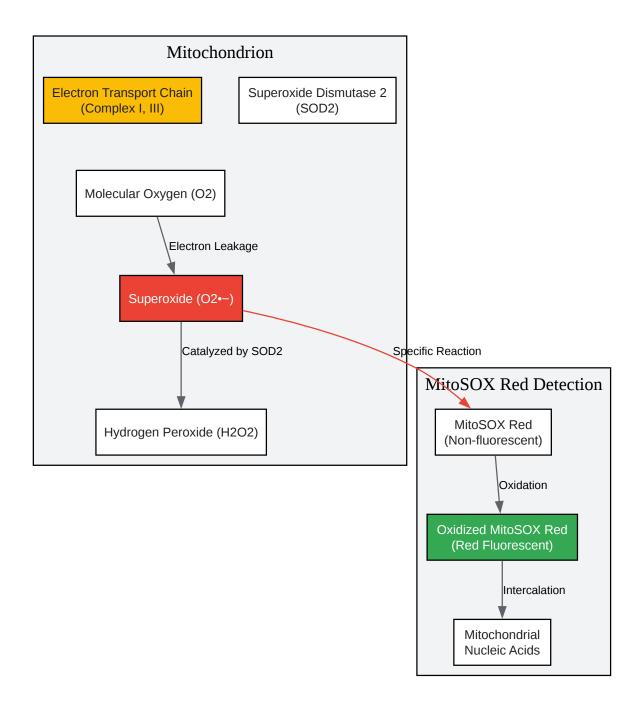




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Caption: Experimental workflow for MitoSOX Red staining in cultured cells.





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Caption: Signaling pathway of mitochondrial superoxide production and its detection by MitoSOX Red.



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